4-[(4-Chlorophenyl)methyl]isoquinoline, with the Chemical Abstracts Service number 104755-77-3, is a compound belonging to the class of isoquinoline derivatives. Isoquinoline itself is a bicyclic aromatic compound formed by fusing a benzene ring with a pyridine ring, making it an important structure in medicinal chemistry. The specific compound features a chlorobenzyl group attached to the isoquinoline framework, which influences its chemical properties and biological activities.
The compound is classified as an organic heterocyclic compound, specifically an isoquinoline derivative. Its molecular formula is and it has a molecular weight of approximately 253.726 g/mol . The presence of the chlorine atom in the para position of the benzyl group is significant for its reactivity and potential applications in various fields, including medicinal chemistry and organic synthesis.
The synthesis of 4-[(4-Chlorophenyl)methyl]isoquinoline can be approached through several methods. One common route involves:
Industrial methods may optimize these synthetic routes using continuous flow reactors and advanced purification techniques to enhance yield and minimize environmental impact.
The molecular structure of 4-[(4-Chlorophenyl)methyl]isoquinoline can be represented using various notations:
C1=CC=C2C(=C1)C=NC=C2CC3=CC=C(C=C3)Cl
HBOJMKPCCWSERF-UHFFFAOYSA-N
These structural representations highlight the arrangement of atoms within the molecule, indicating the presence of a chlorine atom and the isoquinoline skeleton .
4-[(4-Chlorophenyl)methyl]isoquinoline participates in various chemical reactions:
These reactions are essential for modifying the compound for specific applications in research and industry.
The physical properties of 4-[(4-Chlorophenyl)methyl]isoquinoline include:
Unfortunately, detailed data on boiling point, melting point, or density are not readily available .
The compound has several notable applications:
CAS No.: 456-12-2
CAS No.: 13569-75-0
CAS No.: 12067-00-4
CAS No.: 14066-13-8
CAS No.: 54986-75-3
CAS No.: 85815-37-8